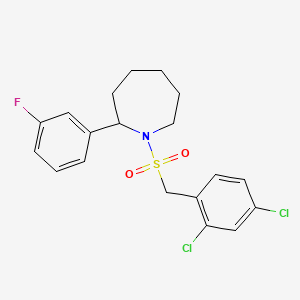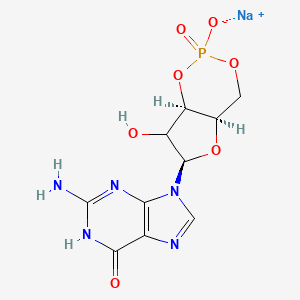
Cyclic GMP (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclic guanosine monophosphate (sodium) is a cyclic nucleotide derived from guanosine triphosphate. It acts as a second messenger in various biological processes, similar to cyclic adenosine monophosphate. Cyclic guanosine monophosphate is involved in regulating ion channel conductance, glycogenolysis, and cellular apoptosis. It also plays a crucial role in relaxing smooth muscle tissues, leading to vasodilation and increased blood flow .
Vorbereitungsmethoden
Cyclic guanosine monophosphate is synthesized from guanosine triphosphate through the action of guanylate cyclase enzymes. There are two main types of guanylate cyclase: soluble guanylate cyclase, which is activated by nitric oxide, and particulate guanylate cyclase, which is activated by natriuretic peptides . Industrial production methods typically involve the use of recombinant DNA technology to produce large quantities of guanylate cyclase enzymes, which are then used to catalyze the conversion of guanosine triphosphate to cyclic guanosine monophosphate.
Analyse Chemischer Reaktionen
Cyclic guanosine monophosphate undergoes various chemical reactions, including:
Oxidation: Cyclic guanosine monophosphate can be oxidized to form guanosine monophosphate.
Reduction: It can be reduced to form dihydroguanosine monophosphate.
Substitution: Cyclic guanosine monophosphate can undergo substitution reactions with various nucleophiles to form different cyclic nucleotide derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions include guanosine monophosphate, dihydroguanosine monophosphate, and various cyclic nucleotide derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclic guanosine monophosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of cyclic nucleotides and their interactions with other molecules.
Biology: Cyclic guanosine monophosphate is involved in various signaling pathways, including those regulating ion channel conductance, glycogenolysis, and cellular apoptosis.
Medicine: It is used in the development of drugs targeting cyclic guanosine monophosphate signaling pathways, such as phosphodiesterase inhibitors for the treatment of erectile dysfunction and heart failure.
Industry: Cyclic guanosine monophosphate is used in the production of various biotechnological products, including recombinant proteins and enzymes
Wirkmechanismus
Cyclic guanosine monophosphate exerts its effects by activating intracellular protein kinases in response to the binding of membrane-impermeable peptide hormones to the external cell surface. This activation leads to the relaxation of smooth muscle tissues, vasodilation, and increased blood flow. Cyclic guanosine monophosphate also regulates ion channel conductance, glycogenolysis, and cellular apoptosis through its interactions with various downstream effector molecules .
Vergleich Mit ähnlichen Verbindungen
Cyclic guanosine monophosphate is similar to cyclic adenosine monophosphate in its role as a second messenger. cyclic guanosine monophosphate is unique in its ability to activate specific protein kinases and ion channels that are not activated by cyclic adenosine monophosphate. Other similar compounds include cyclic inosine monophosphate and cyclic cytidine monophosphate, which also act as second messengers but have different molecular targets and pathways .
Eigenschaften
Molekularformel |
C10H11N5NaO7P |
|---|---|
Molekulargewicht |
367.19 g/mol |
IUPAC-Name |
sodium;9-[(4aR,6R,7aR)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one |
InChI |
InChI=1S/C10H12N5O7P.Na/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);/q;+1/p-1/t3-,5?,6+,9-;/m1./s1 |
InChI-Schlüssel |
KMPIYXNEROUNOG-CODPYOKSSA-M |
Isomerische SMILES |
C1[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[Na+] |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[[(2R)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid](/img/structure/B10854315.png)
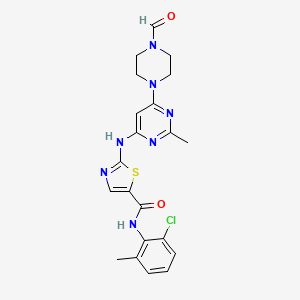
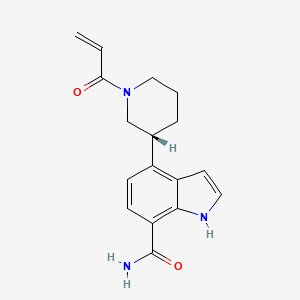
![2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid;dihydrochloride](/img/structure/B10854334.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10854345.png)
![2-[2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E)-7-[3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854346.png)
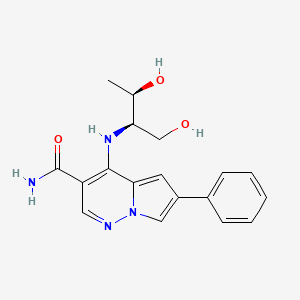

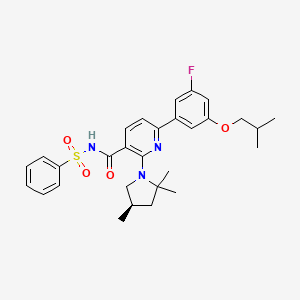
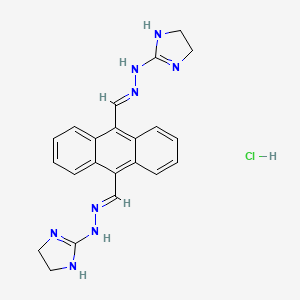
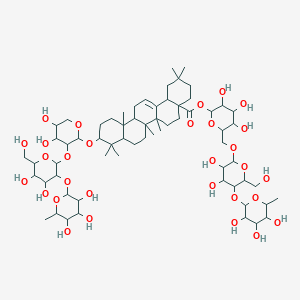
![4-[4-[(4,4-Dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-9-[6-(methylamino)pyrimidin-4-yl]-1,4,9-triazaspiro[5.5]undecan-2-one](/img/structure/B10854392.png)
![magnesium;[(2R)-3-hydroxy-2-[(1S)-1-hydroxy-2-oxidoethyl]-5-oxo-2H-furan-4-yl] phosphate;methane](/img/structure/B10854396.png)
